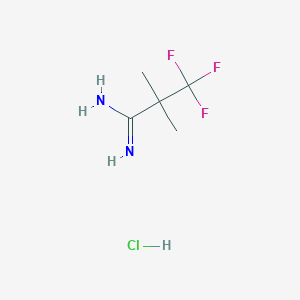

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride

説明

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride (CAS: 18202-73-8) is a substituted amidine hydrochloride derivative characterized by a trifluoromethyl group and two methyl groups on the central carbon. Its molecular formula is C₅H₁₃ClN₂, with a molecular weight of 136.623 g/mol . The compound is also known as pivalamidine hydrochloride or tert-butylcarbamidine hydrochloride, reflecting its structural similarity to pivalic acid derivatives. The amidine group (–C(=NH)NH₂) confers strong basicity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical synthesis .

Key applications include its use as an intermediate in medicinal chemistry, particularly in the development of small molecule drugs targeting ion channels or enzymes. Its hydrochloride salt form improves solubility, facilitating handling in aqueous reactions .

特性

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.ClH/c1-4(2,3(9)10)5(6,7)8;/h1-2H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQDMRGNHICRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride typically involves multiple steps. One common method starts with 2,2-dimethyl-malonic acid monomethyl ester as the raw material. The process includes fluoridation, hydrolysis, and acidification reactions . The overall yield of this synthesis route is approximately 49.6%, with specific conditions such as temperature, time, and the amount of reagents being crucial for optimizing the yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. The use of transition-metal-free decarboxylation reactions has been reported for related compounds, which might be applicable for industrial synthesis .

化学反応の分析

Types of Reactions

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols. Substitution reactions can result in a variety of substituted derivatives .

科学的研究の応用

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride has several applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound is compared to hydrochlorides with trifluoromethyl, amidine, or related functional groups (Table 1).

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The amidine hydrochloride’s ionic nature ensures high water solubility, critical for drug formulation. In contrast, the ethyl ester derivative () exhibits lower aqueous solubility due to its hydrophobic ester group .

- Basicity : The amidine group (pKa ~11–12) is significantly more basic than amines (pKa ~9–10) or amides (pKa ~0–5), enabling participation in acid-catalyzed reactions .

Research Findings and Industrial Relevance

- Metabolic Stability : Trifluoromethyl groups reduce cytochrome P450-mediated degradation, a feature shared across all compared compounds .

- Toxicity Profile : Amidines may exhibit higher cytotoxicity than amides due to their strong basicity, necessitating careful dose optimization in drug design .

- Patent Activity : Derivatives of 3,3,3-trifluoro-2,2-dimethylpropanimidamide are protected in patents for cystic fibrosis therapeutics (e.g., EP 3 339 296 A1), underscoring commercial interest .

生物活性

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1217487-48-0

- Molecular Formula : C5H11ClF3N3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor or modulator of various biochemical pathways, particularly those involving protein kinases such as Rho-associated protein kinase (ROCK). By competing with ATP for binding to the catalytic site of ROCK1 and ROCK2, it inhibits their activation and downstream signaling pathways related to cell survival and proliferation.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent.

- Anticancer Properties : Research has shown that the compound can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways. This effect is dose-dependent and varies across different cancer types.

- Neuroprotective Effects : There is emerging evidence that this compound may reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure | Biological Activity | Unique Properties |

|---|---|---|---|

| (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride | Similar to (R) form | Different receptor affinity | Enantiomer with distinct effects |

| 2-Methyl-1-pyridin-4-yl-ethylamine dihydrochloride | Shorter alkyl chain | Moderate enzyme inhibition | Less potent than (R) form |

This comparison illustrates how structural variations influence biological activity and therapeutic potential.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated a broad spectrum of activity with significant inhibition observed in both types of bacteria.

-

Cancer Therapeutics Investigation :

- In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to controls. The mechanism was linked to the modulation of key apoptotic pathways.

-

Neuroprotective Effects Research :

- A preliminary study suggested that the compound may protect neuronal cells from oxidative damage. The results indicated a reduction in markers of inflammation and oxidative stress following treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。